1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine
Overview
Description
“1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine” is a chemical compound with the CAS Number: 885274-56-6 . It has a molecular weight of 291.39 and its IUPAC name is tert-butyl 4-[(2-pyridinylmethyl)amino]-1-piperidinecarboxylate . It is a colorless liquid and is used in the synthesis of synthetic drugs .
Molecular Structure Analysis
The molecular formula of “1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine” is C16H25N3O2 . The InChI code is 1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3 .Physical And Chemical Properties Analysis
“1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine” is a colorless liquid . It has a molecular weight of 291.39 and its molecular formula is C16H25N3O2 .Scientific Research Applications
Novel Dendritic Melamine Synthesis
The synthesis of novel dendritic G-2 melamines incorporating piperidine motifs demonstrates the compound's role in creating complex molecular structures. These dendritic melamines, featuring 4-(n-octyloxy)aniline peripheral units, highlight the chemical's utility in forming central building blocks for advanced materials. The study explores the reactivity of 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2) in dendrimer construction, underlining its potential in material science and nanotechnology (Sacalis et al., 2019).
Synthesis of Heterocyclic Amino Acids
The development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates showcases the compound's application in synthesizing novel heterocyclic amino acids. These synthesized compounds serve as achiral and chiral building blocks, contributing significantly to pharmaceutical chemistry by offering new avenues for drug development and synthesis (Matulevičiūtė et al., 2021).
Therapeutic Potential Exploration
A study investigating the effects of 1-Boc-piperidine-4-carboxaldehyde on binge-eating behavior and anxiety in rats reveals the compound's therapeutic potential. This research highlights its use in synthesizing GPR119 selective agonists, indicating its significance in developing anti-obesity drugs. The findings open new pathways for utilizing this chemical in medical research, particularly in understanding and treating eating disorders and anxiety (Guzmán-Rodríguez et al., 2021).
Enantioselective Synthesis
The asymmetric synthesis of 3-amino-1-Boc-piperidine through the amination of 1-Boc-3-piperidone using immobilized ω-transaminases demonstrates an efficient, one-step process with high yield and enantiomeric excess. This approach provides valuable insights into producing chiral N-heterocyclic molecules, crucial for synthesizing bioactive compounds with pharmacological properties (Petri et al., 2019).
Microwave-Mediated Synthesis
Research on the microwave-mediated synthesis of (Boc-piperazin-1-ylmethyl)biaryls via Suzuki–Miyaura coupling further demonstrates the compound's utility in creating biaryl libraries. This method emphasizes the chemical's role in diversifying biaryl structures, which are foundational in pharmaceuticals and organic chemistry (Spencer et al., 2011).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(pyridin-2-ylmethylamino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBJCDYQOADWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656261 | |
Record name | tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine | |
CAS RN |
885274-56-6 | |
Record name | tert-Butyl 4-{[(pyridin-2-yl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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